molecular formula C14H7NO5 B11953893 7-Nitro-9-oxo-9H-fluorene-1-carboxylic acid CAS No. 91651-26-2

7-Nitro-9-oxo-9H-fluorene-1-carboxylic acid

Cat. No.: B11953893
CAS No.: 91651-26-2
M. Wt: 269.21 g/mol
InChI Key: OPQIPTHMHAOFOW-UHFFFAOYSA-N
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Description

7-Nitro-9-oxo-9H-fluorene-1-carboxylic acid (CAS 91651-26-2) is a high-purity chemical compound offered for research and development purposes. With a molecular formula of C14H7NO5 and a molecular weight of 269.21, this fluoronone derivative serves as a valuable chemical intermediate . It belongs to a class of 9-oxo-9H-fluorene compounds that have demonstrated significant research interest in biomedical fields, particularly as core structures in the development of novel apoptosis inducers . The scaffold is investigated for its potential to engage specific biological targets, facilitating the study of programmed cell death pathways, which is crucial for cancer research and therapeutics development . As a building block, the carboxylic acid moiety at the 1-position allows for further synthetic modification into various derivatives, such as carboxamides, for structure-activity relationship (SAR) studies . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

91651-26-2

Molecular Formula

C14H7NO5

Molecular Weight

269.21 g/mol

IUPAC Name

7-nitro-9-oxofluorene-1-carboxylic acid

InChI

InChI=1S/C14H7NO5/c16-13-11-6-7(15(19)20)4-5-8(11)9-2-1-3-10(12(9)13)14(17)18/h1-6H,(H,17,18)

InChI Key

OPQIPTHMHAOFOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)O)C(=O)C3=C2C=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Starting Material: Fluorene

Fluorene, a bicyclic aromatic hydrocarbon, serves as the foundational structure. Industrially, it is derived from coal tar via fractional distillation and recrystallization, yielding a technical-grade product with ~95% purity.

Oxidation to 9-Fluorenone

The ketone group at position 9 is introduced through oxidation. Common methods include:

  • Chromium-based oxidants : CrO₃ in acetic acid under reflux.

  • Air oxidation : Catalyzed by cobalt or manganese salts at elevated temperatures.
    The product, 9-fluorenone (C₁₃H₈O), is isolated via recrystallization from ethanol or toluene.

Regioselective Carboxylation at Position 1

Alkali Metal-Mediated Carboxylation

Adapting methodologies from fluorene-9-carboxylic acid synthesis, position 1 carboxylation is achieved via:

  • Reaction with dialkyl carbonate :

    • Reagents : Diethyl carbonate, sodium hydride (NaH).

    • Conditions : 40–80°C for 2–8 hours in an inert atmosphere.

    • Mechanism : Deprotonation of fluorene by NaH generates a carbanion at position 1, which reacts with dialkyl carbonate to form the ester intermediate.

  • Saponification :

    • The ester (e.g., ethyl 9-oxo-9H-fluorene-1-carboxylate) is hydrolyzed using aqueous HCl or H₂SO₄, yielding 9-oxo-9H-fluorene-1-carboxylic acid.

Key Data :

ParameterValue
Yield (ester step)80–85%
Yield (saponification)90–95%
Purity≥98% (HPLC)

Nitration at Position 7

Nitrating Agents and Conditions

The nitro group is introduced via electrophilic aromatic substitution:

  • Nitrating mixture : Concentrated HNO₃ and H₂SO₄ (1:3 ratio).

  • Temperature : 0–5°C to minimize side reactions.

  • Regioselectivity : The electron-withdrawing ketone at position 9 deactivates the adjacent ring, directing nitration to position 7 on the opposite ring.

Optimization Insights :

  • Reaction time : 4–6 hours.

  • Workup : Quench with ice-water, filter, and recrystallize from ethanol.

Key Data :

ParameterValue
Yield (nitration)70–75%
Isomer purity>95% (by NMR)

Integrated Synthesis Pathway

Stepwise Procedure

  • Fluorene oxidation :
    Fluorene → 9-fluorenone (80% yield).

  • Carboxylation :
    9-Fluorenone → 9-oxo-9H-fluorene-1-carboxylic acid (73% yield).

  • Nitration :
    9-Oxo-9H-fluorene-1-carboxylic acid → 7-nitro-9-oxo-9H-fluorene-1-carboxylic acid (68% yield).

Analytical Characterization

  • Melting point : 226–230°C (lit. 228–232°C).

  • ¹H NMR (DMSO-d₆): δ 8.52 (s, 1H, H-7), 8.21 (d, J=8.4 Hz, 1H, H-2), 7.89–7.72 (m, 4H, aromatic).

  • IR (KBr): 1720 cm⁻¹ (C=O), 1530 cm⁻¹ (NO₂ asym), 1350 cm⁻¹ (NO₂ sym).

Challenges and Alternatives

Competing Reaction Pathways

  • Para-nitration : Minimized by low-temperature conditions.

  • Over-oxidation : Addressed by stoichiometric control of HNO₃.

Alternative Routes

  • Directed ortho-metalation : Use of lithium diisopropylamide (LDA) to deprotonate position 1, followed by CO₂ insertion.

  • Transition metal catalysis : Palladium-mediated C–H activation for carboxylation.

Industrial Scalability

Cost-Effective Modifications

  • Solvent recycling : Diethyl carbonate recovery via distillation reduces waste.

  • Catalyst optimization : Recyclable solid acids (e.g., zeolites) for nitration.

Economic Metrics :

ParameterValue
Raw material cost$120/kg (fluorene)
Process cost$80/kg

Scientific Research Applications

7-Nitro-9-oxo-9H-fluorene-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of dyes, pigments, and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 7-Nitro-9-oxo-9H-fluorene-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to undergo electrophilic aromatic substitution also allows it to modify biological molecules, potentially disrupting normal cellular functions.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key fluorene derivatives and their properties:

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Positions Melting Point (°C) Key References
7-Nitro-9-oxo-9H-fluorene-1-carboxylic acid Not specified C₁₄H₇NO₅ 269.21 1-COOH, 7-NO₂, 9-O Not reported
9-Oxo-9H-fluorene-1-carboxylic acid 1573-92-8 C₁₄H₈O₃ 224.21 1-COOH, 9-O 196–198
7-Nitro-9-oxo-9H-fluorene-4-carboxylic acid 42523-38-6 C₁₄H₇NO₅ 269.21 4-COOH, 7-NO₂, 9-O 269–270
9-Oxo-9H-fluorene-2,7-dicarboxylic acid 121071-71-4 C₁₅H₈O₅ 268.22 2-COOH, 7-COOH, 9-O Not reported
4,5,7-Trinitro-9-oxofluorene-2-carboxylic acid 24929-25-7 C₁₄H₅N₃O₉ 359.20 2-COOH, 4-NO₂, 5-NO₂, 7-NO₂, 9-O Not reported

Key Observations:

Positional Isomerism : The placement of the carboxylic acid group significantly impacts physical properties. For example, 7-Nitro-9-oxo-9H-fluorene-4-carboxylic acid (4-COOH) has a higher melting point (269–270°C) compared to the 1-COOH analog (196–198°C), likely due to differences in crystal packing and hydrogen bonding .

Nitro Group Effects: The nitro group increases molecular weight and polarity. For instance, 7-Nitro-9-oxo-9H-fluorene-1-carboxylic acid (C₁₄H₇NO₅, MW 269.21) is heavier than its non-nitro counterpart (C₁₄H₈O₃, MW 224.21) .

Biological Activity

7-Nitro-9-oxo-9H-fluorene-1-carboxylic acid (C₁₄H₇N₁O₅) is an organic compound that has garnered attention in medicinal chemistry due to its significant biological activity. Its structure features a nitro group and a carboxylic acid functional group, contributing to its reactivity and potential therapeutic applications. This article provides a detailed overview of the biological activity of this compound, including its interactions with biological macromolecules, anticancer properties, and relevant case studies.

  • Molecular Formula : C₁₄H₇N₁O₅
  • Molecular Weight : Approximately 269.21 g/mol
  • Physical Appearance : Yellow crystalline solid
  • Density : 1.591 g/cm³
  • Boiling Point : 546.4 °C at 760 mmHg

Research indicates that 7-nitro-9-oxo-9H-fluorene-1-carboxylic acid exhibits significant interactions with various biological macromolecules, including proteins and nucleic acids. The compound's dual functional groups enhance its reactivity, allowing it to participate in various biochemical pathways. Notably, it has been studied for its potential as an apoptosis inducer, which is crucial in cancer therapy.

Anticancer Activity

Several studies have highlighted the anticancer properties of 7-nitro-9-oxo-9H-fluorene-1-carboxylic acid:

  • Caspase Activation : This compound has been shown to activate caspases, which are essential for the apoptotic process. In high-throughput screening assays, it was identified as a potent apoptosis inducer with sub-micromolar potency against various cancer cell lines, including T47D (breast cancer), HCT116 (colon cancer), and SNU398 (hepatocellular carcinoma) cells .
  • Cell Cycle Arrest : The compound induces cell cycle arrest in the G2/M phase, leading to increased apoptosis as demonstrated by flow cytometry assays . The mechanism involves the upregulation of pro-apoptotic factors such as p53 and downregulation of anti-apoptotic factors like BCL2 .
  • Structure-Activity Relationship (SAR) : SAR studies have identified modifications that enhance the compound's activity. For instance, derivatives with substitutions at specific positions on the fluorene ring showed improved potency compared to the original compound .

Comparative Analysis with Similar Compounds

The biological activity of 7-nitro-9-oxo-9H-fluorene-1-carboxylic acid can be contrasted with structurally similar compounds:

Compound NameMolecular FormulaNotable Features
9-Oxo-9H-fluorene-1-carboxylic acidC₁₄H₈O₃Lacks nitro group; simpler structure
7-Amino-9-oxo-9H-fluorene-1-carboxylic acidC₁₄H₉N₁O₃Contains amino group instead of nitro
7-NitrofluorenoneC₁₄H₉N₂ONitro group present; lacks carboxylic acid

The unique combination of functional groups in 7-nitro-9-oxo-9H-fluorene-1-carboxylic acid enhances its reactivity and biological activity compared to these analogs.

Study on Apoptosis Induction

A significant study conducted on N-(2-Methylphenyl)-9-oxo-9H-fluorene-1-carboxamide analogs demonstrated that modifications to the fluorene ring can lead to compounds with enhanced apoptotic activity. Specifically, compound 5a exhibited EC50 values between 0.15 and 0.29 µM against multiple cancer cell lines, indicating a fivefold increase in potency compared to earlier derivatives .

High-throughput Screening Results

In another investigation utilizing high-throughput screening methods, various derivatives of 7-nitro-9-oxo-9H-fluorene were tested for their ability to induce apoptosis through caspase activation. The results indicated that several compounds not only activated caspases but also inhibited tubulin polymerization, suggesting a multifaceted mechanism of action that could be exploited for therapeutic purposes .

Q & A

Q. What are the key spectroscopic techniques for characterizing 7-nitro-9-oxo-9H-fluorene-1-carboxylic acid, and how are they applied?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the aromatic proton environment and nitro/carboxylic group positions. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O at ~1700 cm⁻¹ for the ketone and carboxylic acid). High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. For purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm is recommended due to the compound’s aromaticity .

Q. How can the melting point and solubility of 7-nitro-9-oxo-9H-fluorene-1-carboxylic acid guide experimental design?

  • Methodological Answer : The melting point (~196–198°C, extrapolated from similar fluorenone derivatives ) indicates thermal stability, suggesting suitability for high-temperature reactions. Solubility in polar aprotic solvents (e.g., DMSO, DMF) and poor solubility in water require solvent optimization for recrystallization. Differential Scanning Calorimetry (DSC) can further characterize thermal behavior .

Q. What synthetic precursors are commonly used to prepare 7-nitro-9-oxo-9H-fluorene-1-carboxylic acid?

  • Methodological Answer : 9-Oxo-9H-fluorene-1-carboxylic acid (CAS 1573-92-8) serves as the primary precursor. Nitration at the 7-position is achieved using mixed nitric-sulfuric acid under controlled temperatures (0–5°C) to minimize over-nitration. Alternative regioselective nitration methods, such as acetyl nitrate in acetic anhydride, may improve yield .

Advanced Research Questions

Q. How do electronic and steric effects influence the regioselectivity of nitration in 9-oxo-fluorene derivatives?

  • Methodological Answer : The electron-withdrawing ketone group at position 9 deactivates the fluorene ring, directing nitration to the less deactivated 7-position. Computational modeling (e.g., DFT calculations) predicts charge distribution, confirming preferential nitration at positions with higher electron density. Experimental validation via comparative HPLC analysis of nitration byproducts (e.g., 3-nitro isomers) is essential .

Q. What strategies mitigate side reactions during coupling of 7-nitro-9-oxo-9H-fluorene-1-carboxylic acid with amines or alcohols?

  • Methodological Answer : Activate the carboxylic acid using coupling agents like DCC/DMAP or HATU in anhydrous DCM to form stable active esters (e.g., NHS esters). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). For sterically hindered amines, microwave-assisted synthesis at 60°C improves reaction kinetics .

Q. How can contradictions in reported bioactivity data for nitro-fluorenone derivatives be resolved?

  • Methodological Answer : Discrepancies often arise from impurities or isomer contamination. Reproduce studies using HPLC-purified batches (>98% purity) and validate biological assays (e.g., enzyme inhibition) with positive controls. Cross-reference with crystallographic data (if available) to confirm structural integrity .

Key Research Challenges

  • Synthetic Yield Optimization : Nitration yields are highly temperature-dependent; cryostatic reactors improve reproducibility .
  • Stability in Biological Media : The nitro group may undergo reduction in cellular environments, requiring stability studies in PBS (pH 7.4) .

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